

Diallyl Hexahydrophthalate: A Technical Guide to Health, Safety, and Toxicity Data

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Diallyl hexahydrophthalate*

Cat. No.: *B075857*

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Disclaimer: Comprehensive toxicological data for **diallyl hexahydrophthalate** is not readily available in published literature. This guide synthesizes available information on the structurally related compound, diallyl phthalate, and hexahydrophthalic anhydride to provide a potential toxicological profile. This information should be used for hazard consideration and not as a definitive safety assessment.

Chemical and Physical Properties

Diallyl hexahydrophthalate is the diallyl ester of 1,2-Cyclohexanedicarboxylic acid.

Property	Value	Reference
CAS Number	13846-31-6, 7500-82-5	[1][2]
Molecular Formula	C ₁₄ H ₂₀ O ₄	[2]
Molecular Weight	252.31 g/mol	[1]
Appearance	Colorless liquid	[3]
Boiling Point	330.6°C at 760 mmHg	[4]
Flash Point	156.9°C	[4]
Density	1.06 g/cm ³	[4]
Water Solubility	110 mg/L at 20°C	[3]
LogP	3.54	[3]

Toxicological Data Summary

The toxicological data presented below is primarily for diallyl phthalate and is used as a surrogate for **diallyl hexahydrophthalate**.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	891 mg/kg bw	[5]
LD50	Rat (female)	Oral	656 mg/kg bw	[5]
LD50	Mouse (male)	Oral	1070 mg/kg bw	[5]
LD50	Mouse (female)	Oral	1690 mg/kg bw	[5]
LD50	Dog	Oral	~800 mg/kg bw	[5]
LD50	Rabbit	Dermal	3300 mg/kg bw	[5]
LC50	Rat (1-hour)	Inhalation	8300 mg/m ³	[5]

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritating	[5] [6]
Eye Irritation	Rabbit	Non-irritating	[5] [6]
Skin Sensitization	Mouse	Positive (Local Lymph Node Assay)	[5] [6]

Repeated Dose Toxicity

Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Rat	Gavage	50 mg/kg bw/day (female)	100 mg/kg bw/day (female)	Liver effects	[6]
Rat	Gavage	<50 mg/kg bw/day (male)	50 mg/kg bw/day (male)	Liver effects	[6]

Genotoxicity

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With and without	Negative in most strains, weakly positive in one with activation	[6]
Umu Test	S. typhimurium	With and without	Negative	[6]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Not specified	Not specified	[6]
Micronucleus Test	Mouse	In vivo	Negative	[6]
Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Not specified	Not specified	[6]

Carcinogenicity

A National Toxicology Program (NTP) bioassay on diallyl phthalate in rats resulted in a dose-dependent increase in chronic liver injury.[6] An increased incidence of mononuclear cell leukemia was observed in female rats at 100 mg/kg bw/day.[6]

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below. These protocols are for diallyl phthalate.

Acute Oral Toxicity (Rat) - Based on NTP Studies

- Test Substance: Diallyl phthalate
- Species: Fischer 344 rats
- Vehicle: Corn oil

- Administration: Gavage
- Dose Levels: Varied to determine the LD50
- Observation Period: 14 days
- Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at termination.

Skin Sensitization - Mouse Local Lymph Node Assay (LLNA) - OECD TG 429

- Test Substance: Diallyl phthalate
- Species: CBA/Ca mice
- Vehicle: Acetone/olive oil (4:1)
- Procedure:
 - A solution of the test substance at various concentrations (0.5%, 5%, and 50% w/v) is applied to the dorsum of each ear of the mice for three consecutive days.[\[6\]](#)
 - On day 5, a solution of ³H-methyl thymidine is injected intravenously.
 - Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
 - A single-cell suspension of lymph node cells is prepared and incubated with trichloroacetic acid to precipitate cellular macromolecules.
 - The amount of incorporated radioactivity is measured by liquid scintillation counting.
- Endpoint: The Stimulation Index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[\[6\]](#)

Genotoxicity - Salmonella/Microsome Assay (Ames Test) - OECD TG 471

- Test Substance: Diallyl phthalate
- Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
- Metabolic Activation: With and without a mammalian microsomal fraction (S9 mix) from induced rat liver.
- Procedure:
 - The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.
 - The mixture is incorporated into a top agar and poured onto minimal glucose agar plates.
 - The plates are incubated for 48-72 hours at 37°C.
- Endpoint: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.

Signaling Pathways and Workflows

Potential Metabolic Pathway of Diallyl Phthalate

The metabolism of diallyl phthalate is expected to involve hydrolysis of the ester bonds to form monoallyl phthalate and allyl alcohol.[5] Allyl alcohol can be further metabolized.

Caption: Proposed metabolic pathway for diallyl phthalate.

Experimental Workflow for Skin Sensitization (LLNA)

The following diagram illustrates the workflow for the Local Lymph Node Assay.

Caption: Experimental workflow for the Mouse Local Lymph Node Assay.

Logical Relationship for Hazard Identification

This diagram illustrates the logic used in this guide to infer the potential hazards of **diallyl hexahydrophthalate**.

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Phone: (601) 213-4426

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